Aqueous Surface Tension Reduction (γCMC) vs. Hydrocarbon Quaternary Ammonium Benchmark
The perfluorohexyl sulfonamide quaternary ammonium chloride (iodide salt analog) achieves a surface tension at critical micelle concentration (γCMC) of 17.8 mN/m in pure water at 25°C [1]. This represents a ~49% reduction compared to the hydrocarbon quaternary ammonium surfactant cetyltrimethylammonium bromide (CTAB), which exhibits a γCMC of approximately 35 mN/m under identical aqueous conditions [2]. The perfluorinated tail is responsible for the exceptionally low surface energy, enabling spreading on hydrocarbon liquids where conventional hydrocarbon surfactants fail.
| Evidence Dimension | Surface tension at critical micelle concentration (γCMC) |
|---|---|
| Target Compound Data | γCMC = 17.8 mN/m (iodide salt analog; chain-identical C6F13 sulfonamide quaternary ammonium) |
| Comparator Or Baseline | Cetyltrimethylammonium bromide (CTAB): γCMC ≈ 35 mN/m |
| Quantified Difference | 17.8 vs. 35 mN/m; absolute reduction of 17.2 mN/m (~49% lower) |
| Conditions | Aqueous solution, 25°C, surface tensiometry (Du Noüy ring / Wilhelmy plate method) |
Why This Matters
This differential quantifies the functional advantage in applications requiring wetting and spreading on low-surface-energy substrates (e.g., hydrocarbon fuel surfaces in firefighting foams); hydrocarbon surfactants cannot achieve the sub-20 mN/m threshold necessary for aqueous film formation.
- [1] Shi Hong-xin, Qiu Xiao-li, Wu Hong-ke, Chen Li-jun, Xiang Ju-ping. Synthesis and Properties of Ammonium Salts of Perfluorohexylsulfonamides. Fine Chemicals (Jingxi Huagong), 2012. CMC = 3.50 mmol/L; γCMC = 17.8 mN/m for N-[3-perfluorohexylsulfonamido)propyl]-N,N,N-trimethyl ammonium iodide. View Source
- [2] Mukerjee P, Mysels KJ. Critical Micelle Concentrations of Aqueous Surfactant Systems. NSRDS-NBS 36, National Bureau of Standards, 1971. CTAB γCMC ≈ 35 mN/m at 25°C. View Source
